molecular formula C19H16ClN3O B2443549 (E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1334377-04-6

(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No. B2443549
CAS RN: 1334377-04-6
M. Wt: 337.81
InChI Key: WKQRUYXCBHFWIR-MDZDMXLPSA-N
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Description

(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.81. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Evaluation

A related compound, synthesized through microwave-assisted methods, showed significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006). This demonstrates the potential of similar compounds in developing new antimicrobial agents.

Anti-inflammatory Activity

Compounds structurally related to (E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one have been synthesized and tested for their anti-inflammatory activity. Some of these compounds showed promising results, indicating their potential use in the development of new anti-inflammatory drugs (Kalsi et al., 1990).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of compounds related to this compound found that these compounds exhibit notable antibacterial and antifungal properties, offering potential for the development of new antimicrobial agents (Ch, 2022).

Synthesis and Molecular Properties

Another study focused on the synthesis, molecular properties prediction, and antimicrobial activity of imidazolyl Schiff bases, triazoles, and azetidinones. It was found that certain chloro, bromo, and nitro substituted compounds showed excellent antibacterial and antifungal activities, suggesting their suitability as leads for developing new antimicrobial drugs (Rekha et al., 2019).

Antibacterial Screening and Molecular Docking

Further research into novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one compounds showed potent antibacterial activity through both in vitro testing and in silico docking analysis. This highlights the therapeutic potential of these compounds in combating bacterial infections (Chhajed & Upasani, 2012).

Antimicrobial and Antifungal Activities

A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives synthesized new compounds and tested them for their antibacterial and antifungal activities. The results indicated that these compounds could serve as effective agents in treating microbial and fungal infections (Shah et al., 2014).

properties

IUPAC Name

(E)-1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-15-6-2-1-5-13(15)9-10-18(24)23-11-14(12-23)19-21-16-7-3-4-8-17(16)22-19/h1-10,14H,11-12H2,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQRUYXCBHFWIR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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